alpha-Guanosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

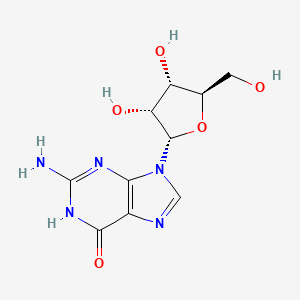

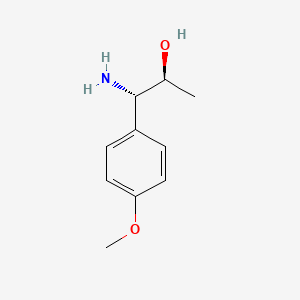

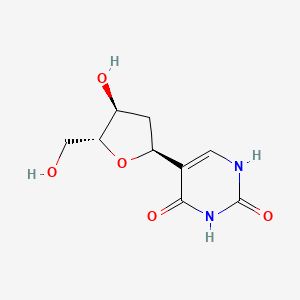

Alpha-Guanosine is a rare anomer of the nucleoside guanosine. Nucleosides are the building blocks of nucleic acids, which play a crucial role in the genetic processes of organisms. This compound is distinguished by its unique alpha-configuration, where the nucleobase and hydroxymethyl group in the ribose or deoxyribose are in a trans relationship

Métodos De Preparación

Alpha-Guanosine can be synthesized through various methods, including the mercuri procedure, fusion reaction, and Vorbrüggen glycosylation . These methods involve the use of nucleophilic bases and electrophilic sugars. For instance, the fusion method involves heating the base and acetyl-protected 1-acetoxyribose to 155°C, resulting in the formation of the nucleoside with a maximum yield of 70% . Industrial production methods often involve the manipulation of biosynthetic pathways in recombinant Escherichia coli to enhance the production of guanosine nucleotides .

Análisis De Reacciones Químicas

Alpha-Guanosine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the addition of catechol assists in the formation of alkyl radicals via in situ generated boronic acid catechol ester derivatives, enhancing the yields of reactions involving guanosine . Major products formed from these reactions include various derivatives of guanosine, which can be used in further biochemical applications.

Aplicaciones Científicas De Investigación

Alpha-Guanosine has numerous scientific research applications across various fields. In chemistry, it is used to study the properties and behavior of nucleosides. In biology and medicine, this compound is known for its neuroprotective properties. It is released in the brain under physiological conditions and even more during pathological events, reducing neuroinflammation, oxidative stress, and excitotoxicity . It has shown protective effects in several experimental models of central nervous system diseases, including ischemic stroke, Alzheimer’s disease, and Parkinson’s disease . In industry, this compound is used in the production of guanosine nucleotides, which are essential for cell growth and the biosynthesis of DNA and RNA .

Mecanismo De Acción

The mechanism of action of alpha-Guanosine involves the activation of several intracellular signaling pathways and a close interaction with the adenosinergic system . It stimulates neuroprotective and regenerative processes in the central nervous system by modulating adenosine transmission through undisclosed mechanisms involving adenosine receptors, transporters, and purinergic metabolism . This multimodal mechanism of action contributes to its neuroprotective and anti-tumorigenic effects.

Comparación Con Compuestos Similares

Alpha-Guanosine is unique compared to other nucleosides due to its alpha-configuration. Similar compounds include other nucleosides such as adenosine, cytidine, thymidine, and uridine, which typically exist in a beta-configuration . The beta-configuration means that the nucleobase at C1 is cis with respect to the hydroxymethyl group at C4, whereas in this compound, these groups are in a trans relationship

Propiedades

Número CAS |

15398-66-0 |

|---|---|

Fórmula molecular |

C10H13N5O5 |

Peso molecular |

283.24 g/mol |

Nombre IUPAC |

2-amino-9-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9+/m1/s1 |

Clave InChI |

NYHBQMYGNKIUIF-BDXYJKHTSA-N |

SMILES isomérico |

C1=NC2=C(N1[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N |

SMILES canónico |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepin-7-OL hcl](/img/structure/B13027647.png)

![tert-Butyl(5-azaspiro[2.3]hexan-1-yl)carbamate](/img/structure/B13027688.png)